N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-phenylacetamide
Description
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-phenylacetamide is a complex organic compound belonging to the dibenzoazepine class. This compound is characterized by its unique structure, which includes a dibenzoazepine core with an acetyl group at the 5-position and a phenylacetamide moiety. It is of significant interest in various fields of scientific research due to its potential pharmacological properties and applications in synthetic chemistry.
Properties
IUPAC Name |
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17(27)26-22-10-6-5-9-19(22)11-12-20-13-14-21(16-23(20)26)25-24(28)15-18-7-3-2-4-8-18/h2-10,13-14,16H,11-12,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVAQGHNNLUWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Dibenzoazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzoazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Acetylation: The dibenzoazepine core is then acetylated at the 5-position using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Amidation: The final step involves the introduction of the phenylacetamide group. This can be done by reacting the acetylated dibenzoazepine with phenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones to alcohols or amides to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amides
Scientific Research Applications
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive compounds.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug with a similar dibenzoazepine core.
Imipramine: A tricyclic antidepressant with structural similarities, used in the treatment of depression and anxiety disorders.
Uniqueness
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-phenylacetamide stands out due to its specific acetyl and phenylacetamide substitutions, which may confer unique pharmacological properties and synthetic versatility compared to other dibenzoazepine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
